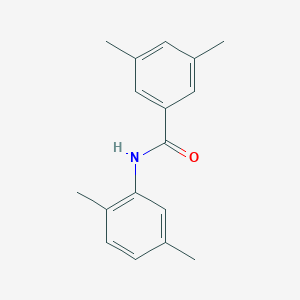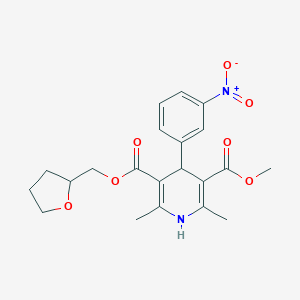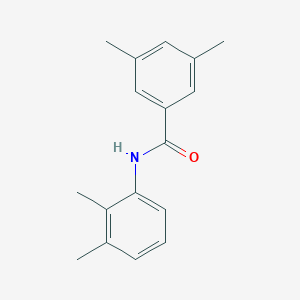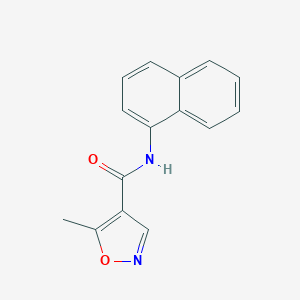
3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid is a useful research chemical . It is a type of chemical entity with a molecular weight of 210.23 g/mol.
Synthesis Analysis
The traditional method for the preparation of 1-cyanoacetyl-3,5-dimethylpyrazole involves treating a solution of cyanoacethydrazide in dilute aqueous HCl with an alcoholic solution of acetylacetone . Recently, an improved procedure has been proposed, affording azolide 1 in 91% yield in an aqueous medium in the presence of catalytic amounts of HCl .Molecular Structure Analysis
The molecular formula of this compound is C10H14N2O3.Chemical Reactions Analysis
Cyanoacetylpyrazole 1 is the best reagent for accessing cyanoacetamides from heterocyclic amines with reduced nucleophilicity . The reactions of 2-aminothiazoles, 5-aminopyrazoles, 2-amino-1,3,4-thiadiazoles, and Gewald aminothiophenes with azolide 1 lead to the formation of the corresponding cyanoacetamides .科学的研究の応用
AcPDMP has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of various heterocyclic compounds, such as pyrrolidines, piperidines, and furans. In addition, it has been used in the synthesis of polymers and dyes. AcPDMP has also been used in the synthesis of biologically active compounds, such as antibiotics and antifungal agents. Furthermore, AcPDMP has been used in the synthesis of drugs, such as anticonvulsants and anti-inflammatory agents.
作用機序
Target of Action
Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
For instance, compound 13, a pyrazole derivative, displayed superior antipromastigote activity . This suggests that 3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid may interact with its targets in a similar manner, leading to significant biological changes.
Biochemical Pathways
Given the antileishmanial and antimalarial activities of similar pyrazole derivatives , it can be inferred that this compound may affect pathways related to these diseases.
Pharmacokinetics
A related compound was found to have high solubility in saline at ph 7, which could impact its bioavailability .
Result of Action
Related pyrazole derivatives have shown significant antileishmanial and antimalarial activities , suggesting that this compound may have similar effects.
Action Environment
Factors such as ph could potentially impact the solubility and therefore the bioavailability of the compound .
実験室実験の利点と制限
The main advantage of using AcPDMP in lab experiments is its versatility. It can be used as a catalyst in a variety of organic reactions and can be used to synthesize a variety of heterocyclic compounds, polymers, dyes, and biologically active compounds. Furthermore, AcPDMP is relatively inexpensive and is readily available.
The main limitation of using AcPDMP in lab experiments is its low reactivity. AcPDMP is a relatively weak nucleophile and is not as reactive as other catalysts, such as sodium hydroxide. Furthermore, AcPDMP is not as effective in catalyzing the Knoevenagel condensation at higher temperatures.
将来の方向性
There are several potential future directions for AcPDMP research. One potential direction is the development of more efficient and selective catalysts for organic reactions. Another potential direction is the development of more efficient methods for the synthesis of AcPDMP. Additionally, further research could be conducted to investigate the biochemical and physiological effects of AcPDMP. Finally, further research could be conducted to investigate the potential applications of AcPDMP in the synthesis of drugs and other biologically active compounds.
合成法
AcPDMP is synthesized by a method known as the Knoevenagel condensation. This is a reaction between an aldehyde and an active methylene compound, such as malononitrile, to form a β-keto ester. In the case of AcPDMP, the aldehyde is 3,5-dimethylpyrazole-1-carboxaldehyde and the malononitrile is acetylmalononitrile. The reaction is catalyzed by a base, such as potassium carbonate or sodium hydroxide, and is typically performed at a temperature of 80-90°C. The reaction yields AcPDMP in good yield.
特性
IUPAC Name |
3-(4-acetyl-3,5-dimethylpyrazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-6-10(8(3)13)7(2)12(11-6)5-4-9(14)15/h4-5H2,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLFKVOEQTWWDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCC(=O)O)C)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349573 |
Source


|
| Record name | 3-(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890596-67-5 |
Source


|
| Record name | 3-(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
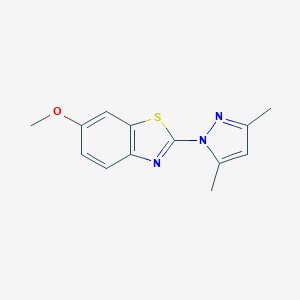
![3-[(4-Chlorophenyl)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184352.png)
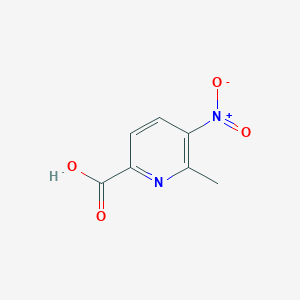

![3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B184356.png)


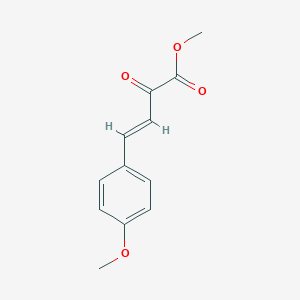
![1-methyl-5H-pyrido[4,3-b]indole](/img/structure/B184361.png)
